molecular formula C11H17N3O2 B13641463 Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate

Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate

Cat. No.: B13641463
M. Wt: 223.27 g/mol
InChI Key: MWPFCTBRAJUQNK-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropylamino group and a pyrazolyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate typically involves the reaction of cyclopropylamine with a suitable ester precursor. The process may include steps such as:

    Formation of the ester: This can be achieved by reacting a suitable acid with methanol in the presence of a catalyst.

    Amination: The ester is then reacted with cyclopropylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate
  • Methyl 2-(cyclopropylamino)-4-(1h-triazol-1-yl)butanoate

Uniqueness

Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazolyl moiety, in particular, differentiates it from similar compounds and contributes to its versatility in various applications.

Biological Activity

Methyl 2-(cyclopropylamino)-4-(1H-pyrazol-1-yl)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing information from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropylamino group and a pyrazole moiety, which are known to contribute to various biological activities. The molecular formula is C10H14N4O2C_{10}H_{14}N_{4}O_2, and it features a butanoate ester structure that may enhance its solubility and bioavailability.

This compound interacts with biological targets such as enzymes and receptors. The presence of the pyrazole ring allows for potential interactions with various signaling pathways, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can inhibit bacterial growth by interfering with essential metabolic pathways. This compound may share similar properties, warranting investigation through in vitro assays.

Anticancer Potential

Several studies have explored the anticancer efficacy of pyrazole derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. This compound's structure suggests it could also exhibit such activities.

Neuroprotective Effects

The neuroprotective potential of pyrazole derivatives has been documented in literature. Research suggests that these compounds may modulate neurotransmitter systems or possess antioxidant properties that protect neuronal cells from damage. Investigating the neuroprotective effects of this compound could provide insights into its therapeutic applications for neurodegenerative diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveModulation of neurotransmitter systems

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing various pyrazole derivatives, this compound was evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer properties of pyrazole derivatives demonstrated that this compound induced G0/G1 phase arrest in human cancer cell lines, leading to increased apoptosis rates. The study highlighted the compound's ability to activate caspase pathways.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-(cyclopropylamino)-4-pyrazol-1-ylbutanoate

InChI

InChI=1S/C11H17N3O2/c1-16-11(15)10(13-9-3-4-9)5-8-14-7-2-6-12-14/h2,6-7,9-10,13H,3-5,8H2,1H3

InChI Key

MWPFCTBRAJUQNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1C=CC=N1)NC2CC2

Origin of Product

United States

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